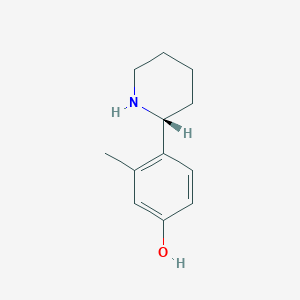
(R)-3-Methyl-4-(piperidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methyl-4-(piperidin-2-yl)phenol is a chemical compound that features a phenol group substituted with a piperidine ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-4-(piperidin-2-yl)phenol typically involves the coupling of a substituted phenol with a piperidine derivative. One common method involves the reaction of 3-methylphenol with 2-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of ®-3-Methyl-4-(piperidin-2-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methyl-4-(piperidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenol group.
Applications De Recherche Scientifique
®-3-Methyl-4-(piperidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Methyl-4-(piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenol group allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Methyl-4-(piperidin-2-yl)phenol: The enantiomer of the compound, which may have different biological activity.
4-(Piperidin-2-yl)phenol: A similar compound lacking the methyl group, which may affect its binding affinity and activity.
3-Methyl-4-(piperidin-1-yl)phenol: A compound with a different substitution pattern on the piperidine ring.
Uniqueness
®-3-Methyl-4-(piperidin-2-yl)phenol is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and interactions with molecular targets. The presence of the ®-configuration and the methyl group can enhance its binding affinity and selectivity for certain proteins, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-methyl-4-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(14)5-6-11(9)12-4-2-3-7-13-12/h5-6,8,12-14H,2-4,7H2,1H3/t12-/m1/s1 |
Clé InChI |
PGTUQJGWJTYGLY-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O)[C@H]2CCCCN2 |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


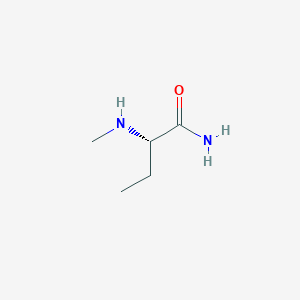

![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
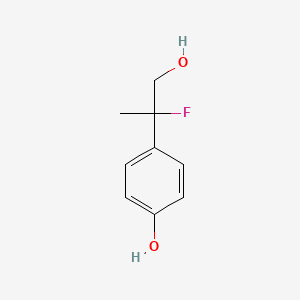
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)
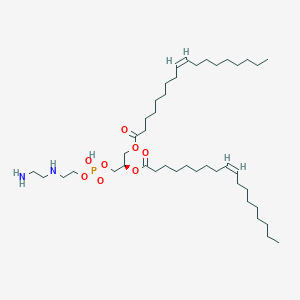
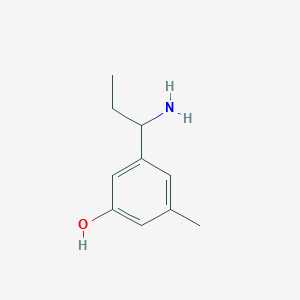

![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)
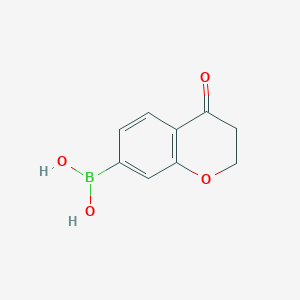

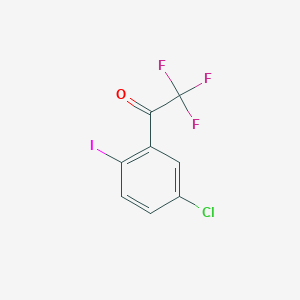
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)
